2,2,3,3-Tetrafluoro-3-methoxypropanoyl fluoride

Description

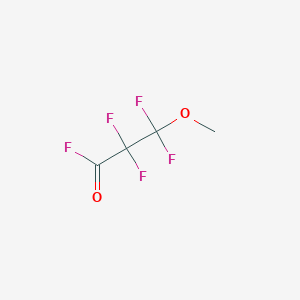

2,2,3,3-Tetrafluoro-3-methoxypropanoyl fluoride (CAS: 425-38-7) is a fluorinated acyl fluoride with the molecular formula C₄F₈O₂. Structurally, it features a methoxy (-OCH₃) group and four fluorine atoms on the propanoyl backbone, making it highly reactive and suitable for synthesizing fluorinated polymers and specialty chemicals. The compound is produced by Scientific Industrial Association "P&M-Invest" Ltd in Russia and is listed as a key product in industrial catalogs . Its reactivity stems from the acyl fluoride group (-COF), which facilitates nucleophilic substitutions, particularly in polymer chemistry and electrolyte formulations .

Properties

IUPAC Name |

2,2,3,3-tetrafluoro-3-methoxypropanoyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F5O2/c1-11-4(8,9)3(6,7)2(5)10/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFWUIZGXMCMESE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(C(=O)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10546681 | |

| Record name | 2,2,3,3-Tetrafluoro-3-methoxypropanoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2794-15-2 | |

| Record name | 2,2,3,3-Tetrafluoro-3-methoxypropanoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-Tetrafluoro-3-methoxypropanoyl fluoride typically involves the reaction of carbonyl fluoride (COF₂) with perfluoromethyl ether (CF₃OCH₃) under controlled conditions . The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to ensure the purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-Tetrafluoro-3-methoxypropanoyl fluoride undergoes various chemical reactions, including:

Nucleophilic substitution: The fluorine atoms in the compound can be replaced by nucleophiles such as amines or alcohols.

Hydrolysis: The compound can be hydrolyzed to form 2,2,3,3-tetrafluoro-3-methoxypropanoic acid.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu) are commonly used under anhydrous conditions.

Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the compound.

Major Products Formed

Nucleophilic substitution: Products include substituted amides or ethers.

Hydrolysis: The major product is 2,2,3,3-tetrafluoro-3-methoxypropanoic acid.

Scientific Research Applications

2,2,3,3-Tetrafluoro-3-methoxypropanoyl fluoride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetrafluoro-3-methoxypropanoyl fluoride involves its interaction with nucleophiles, leading to the substitution of fluorine atoms. The compound’s high electronegativity and reactivity make it a valuable reagent in various chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of per- and polyfluoroalkyl substances (PFAS), specifically fluorinated propanoyl fluorides. Below is a detailed comparison with analogous compounds:

Structural and Chemical Properties

| Compound Name | CAS Number | Molecular Formula | Substituents | Key Applications |

|---|---|---|---|---|

| 2,2,3,3-Tetrafluoro-3-methoxypropanoyl fluoride | 425-38-7 | C₄F₈O₂ | -OCH₃, -COF | Polymer intermediates, electrolytes |

| 2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanoyl fluoride (PMPF) | 2927-83-5 | C₄F₈O₂ | -OCF₃, -COF | Surfactants, fluoropolymer production |

| 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl fluoride (HFPO-DAF) | 2062-98-8 | C₆F₁₂O₃ | -OC₃F₇, -COF | Electrolytes, lubricants |

| 2,3,3,3-Tetrafluoro-2-(pentafluoroethoxy)propanoyl fluoride | 1682-78-6 | C₅F₁₀O₃ | -OC₂F₅, -COF | Specialty solvents, coatings |

Key Observations:

Substituent Effects :

- The methoxy group (-OCH₃) in the target compound reduces fluorine content compared to analogs with -OCF₃ or -OC₃F₇ substituents. This lowers molecular weight (230.04 g/mol) and may enhance biodegradability relative to fully fluorinated analogs .

- Compounds like HFPO-DAF (C₆F₁₂O₃) exhibit higher thermal stability due to extended fluorocarbon chains, making them preferable in high-temperature applications .

Reactivity :

Environmental and Toxicological Considerations

- Persistence : All listed compounds degrade into PFCAs, which bioaccumulate and resist environmental breakdown. The EPA has flagged HFPO-DAF for mandatory toxicity testing under TSCA due to its widespread use and detection in water systems .

- Toxicity Data: Limited studies exist for the target compound, but analogs like PMPF show hepatotoxicity and endocrine disruption in animal models .

Research Findings and Data

Polymer Chemistry

- This compound is a precursor for fluorinated polyesters and polyamides. Its methoxy group enables controlled crosslinking, unlike fully fluorinated analogs that form rigid, brittle polymers .

Biological Activity

2,2,3,3-Tetrafluoro-3-methoxypropanoyl fluoride is a fluorinated compound with significant implications in various biological and chemical research fields. Its unique structure, characterized by the presence of fluorine and methoxy groups, enhances its reactivity and stability, making it a valuable tool in the synthesis of biologically active molecules.

This compound is known for its ability to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions are pivotal in the development of fluorinated pharmaceuticals and other biologically relevant compounds.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Forms fluorinated carboxylic acids | KMnO4, CrO3 |

| Reduction | Converts to fluorinated alcohols or aldehydes | LiAlH4, NaBH4 |

| Substitution | Replaces methoxy group with other functional groups | Nucleophiles like amines or thiols |

The mechanism by which this compound exerts its biological effects is primarily through its interactions with molecular targets. The fluorinated groups enhance the compound's stability and reactivity, allowing it to modulate enzyme activity and influence metabolic pathways. This property makes it a candidate for drug development aimed at improving bioavailability and metabolic stability of therapeutic agents.

Biological Applications

Research indicates that this compound is utilized in several biological contexts:

- Enzyme Interactions : It has been shown to affect enzyme activity by acting as a substrate or inhibitor in various biochemical pathways.

- Drug Development : The incorporation of fluorinated groups into drug candidates can enhance their pharmacokinetic properties. Studies have explored its potential in developing drugs that require improved metabolic stability.

- Synthesis of Analogues : It serves as a precursor for synthesizing fluorinated analogs of biologically active molecules, allowing researchers to study the effects of fluorination on biological activity .

Case Studies

- Fluorinated Pharmaceuticals : A study highlighted the use of this compound in synthesizing fluorinated analogs of existing drugs. These analogs demonstrated improved bioavailability and reduced metabolic degradation compared to their non-fluorinated counterparts.

- Enzyme Modulation : In vitro experiments indicated that this compound could modulate the activity of specific enzymes involved in metabolic pathways. For instance, it was found to inhibit certain dehydrogenases, affecting energy metabolism in cells.

Research Findings

Recent studies have focused on understanding the toxicological aspects and biological implications of fluoride compounds. Notably:

- Toxicity Studies : Research has shown that excessive exposure to fluoride can lead to cytotoxic effects on various cell types. For example, sodium fluoride (NaF), a related compound, has been shown to inhibit mitochondrial function and ATP generation in platelets, suggesting potential implications for wound healing and tissue regeneration when used topically .

- Fluoride Interaction with Cells : Investigations into how fluoride compounds interact with cellular mechanisms have revealed that they can disrupt normal cellular functions by affecting mitochondrial energy production and increasing reactive oxygen species (ROS) levels .

Q & A

Basic Question: What are the primary synthetic routes for 2,2,3,3-tetrafluoro-3-methoxypropanoyl fluoride, and how can reaction efficiency be optimized?

Methodological Answer:

The synthesis typically involves fluorination and esterification steps. For example, fluorinated intermediates like methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate (CAS 755-73-7) can be synthesized via nucleophilic substitution using fluorinating agents (e.g., SF₄ or HF) under anhydrous conditions . Optimization requires monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry of fluorinating agents to minimize byproducts like trifluoroacetic acid derivatives. Post-synthesis, purification via fractional distillation or column chromatography (using THF/hexane systems) ensures high purity (>98%) .

Basic Question: What analytical techniques are most reliable for characterizing fluorinated impurities in this compound?

Methodological Answer:

Nuclear Magnetic Resonance (¹⁹F NMR and ¹H NMR) is critical for identifying structural isomers and fluorine environments. For example, ¹⁹F NMR chemical shifts between -70 to -120 ppm are typical for CF₃ and CF₂ groups in this compound . Gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) enhances sensitivity for trace fluorinated impurities. Cross-validation with Fourier-transform infrared spectroscopy (FTIR) confirms functional groups (e.g., C=O stretch at ~1800 cm⁻¹) .

Advanced Question: How do discrepancies in environmental persistence data for perfluorinated acyl fluorides arise, and how can they be resolved?

Methodological Answer:

Contradictions often stem from analytical method variability. For instance, studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS) may report higher environmental persistence due to detection limits (e.g., 0.1 ng/L), whereas older GC-ECD methods lack sensitivity for polar degradation products . To resolve discrepancies, standardized protocols (e.g., EPA Method 537.1) should be adopted, and inter-laboratory validation performed. Environmental matrices (e.g., surface water) must be spiked with isotopically labeled internal standards (e.g., ¹³C-HFPO-DA) to correct for matrix effects .

Advanced Question: What computational models predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

Density functional theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model transition states and activation energies for SN2 reactions. Key parameters include fluorine’s electronegativity destabilizing the acyl fluoride group, increasing susceptibility to hydrolysis. Quantitative structure-property relationship (QSPR) models correlate substituent effects (e.g., methoxy vs. ethoxy groups) with reaction rates. Validation requires experimental kinetic data (e.g., rate constants derived from stopped-flow spectroscopy) .

Advanced Question: How can membrane separation technologies improve the purification of fluorinated intermediates during synthesis?

Methodological Answer:

Nanofiltration membranes (e.g., polyamide thin-film composites) with pore sizes <2 nm selectively separate low-molecular-weight fluorinated byproducts (e.g., HFPO-DA, MW 332 g/mol) from the target compound. Process parameters like transmembrane pressure (5–20 bar) and pH (maintained at 3–4 to prevent hydrolysis) optimize flux and rejection rates. Membrane fouling is mitigated by pre-treatment with activated carbon to adsorb hydrophobic impurities .

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

Due to its high reactivity and toxicity, use inert-atmosphere gloveboxes for synthesis and storage. Immediate first-aid measures for exposure include rinsing skin/eyes with water for 15+ minutes and administering oxygen if inhaled . Emergency protocols should align with ECHA guidelines for perfluorinated substances, including spill containment with vermiculite and disposal via incineration at 1100°C .

Advanced Question: How do regulatory frameworks (e.g., TSCA, REACH) impact the design of ecotoxicological studies for this compound?

Methodological Answer:

Under TSCA Section 4, the EPA mandates testing for bioaccumulation potential (e.g., log Kow >3.5) and aquatic toxicity (e.g., Daphnia magna 48-hr EC₅₀) . Study designs must follow OECD Test Guidelines (e.g., OECD 305 for bioaccumulation). Data gaps in chronic toxicity require tiered testing, starting with in vitro assays (e.g., fish cell lines) before full-scale in vivo studies .

Advanced Question: What strategies validate the absence of isomerization in fluorinated intermediates during storage?

Methodological Answer:

Stability studies under accelerated conditions (40°C, 75% RH for 6 months) combined with chiral HPLC analysis detect isomerization. For example, enantiomeric excess (ee) of >99% confirms stability. Deuterium labeling (e.g., D₂O hydrolysis experiments) tracks potential racemization at the methoxy group. Storage in amber vials with molecular sieves (3Å) prevents moisture-induced degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.